molecular formula C11H11Cl2N3S B7745101 1-[(Z)-(2,6-dichlorophenyl)methylideneamino]-3-prop-2-enylthiourea

1-[(Z)-(2,6-dichlorophenyl)methylideneamino]-3-prop-2-enylthiourea

Cat. No.: B7745101
M. Wt: 288.2 g/mol
InChI Key: LJGGLEVLUJQHMF-CHHVJCJISA-N
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Description

1-[(Z)-(2,6-dichlorophenyl)methylideneamino]-3-prop-2-enylthiourea is an organic compound characterized by the presence of a thiourea group and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Z)-(2,6-dichlorophenyl)methylideneamino]-3-prop-2-enylthiourea typically involves the reaction of 2,6-dichlorobenzaldehyde with allylthiourea under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is usually heated to a temperature of around 60-80°C and stirred for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(Z)-(2,6-dichlorophenyl)methylideneamino]-3-prop-2-enylthiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It has been investigated for its antimicrobial properties and potential use as a biocide.

    Medicine: Research has explored its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: The compound is used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 1-[(Z)-(2,6-dichlorophenyl)methylideneamino]-3-prop-2-enylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of essential biochemical pathways. For example, it may inhibit proteases or kinases, which are crucial for cell survival and proliferation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(Z)-(2,5-dichlorophenyl)methylideneamino]-3-prop-2-enylthiourea
  • 1-[(Z)-(2,4-dichlorophenyl)methylideneamino]-3-prop-2-enylthiourea
  • 1-[(Z)-(2,6-dichlorophenyl)methylideneamino]-3-prop-2-enylurea

Uniqueness

1-[(Z)-(2,6-dichlorophenyl)methylideneamino]-3-prop-2-enylthiourea is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of the thiourea group also imparts distinct chemical properties compared to similar compounds with urea or other functional groups.

Properties

IUPAC Name

1-[(Z)-(2,6-dichlorophenyl)methylideneamino]-3-prop-2-enylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2N3S/c1-2-6-14-11(17)16-15-7-8-9(12)4-3-5-10(8)13/h2-5,7H,1,6H2,(H2,14,16,17)/b15-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGGLEVLUJQHMF-CHHVJCJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NN=CC1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCNC(=S)N/N=C\C1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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